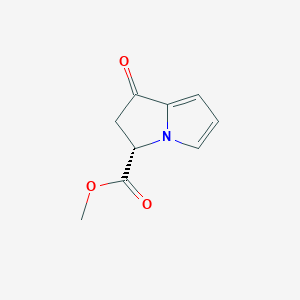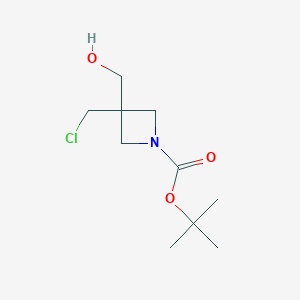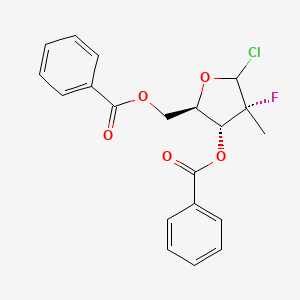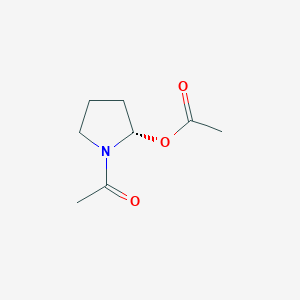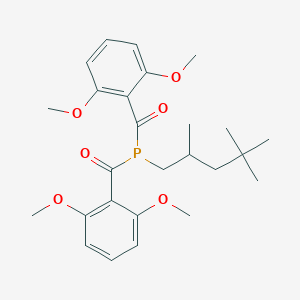
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphine oxide group bonded to two 2,6-dimethoxybenzoyl groups and a 2,4,4-trimethylpentyl group. It has a molecular formula of C26H35O7P and a molecular weight of 490.53 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 2,4,4-trimethylpentylphosphine oxide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation of the phosphine oxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps typically include recrystallization and chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Chemistry
In chemistry, ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is used in the synthesis of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .
作用机制
The mechanism of action of ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, influencing various catalytic processes. The benzoyl groups can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Bis(2,6-dimethoxybenzoyl)phosphine oxide: Similar structure but lacks the 2,4,4-trimethylpentyl group.
(2,4,4-Trimethylpentyl)phosphine oxide: Lacks the benzoyl groups.
Bis(2,6-dimethoxyphenyl)methanone: Lacks the phosphine oxide group.
Uniqueness
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is unique due to the combination of its phosphine oxide and benzoyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
分子式 |
C26H35O6P |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
[(2,6-dimethoxybenzoyl)-(2,4,4-trimethylpentyl)phosphanyl]-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H35O6P/c1-17(15-26(2,3)4)16-33(24(27)22-18(29-5)11-9-12-19(22)30-6)25(28)23-20(31-7)13-10-14-21(23)32-8/h9-14,17H,15-16H2,1-8H3 |
InChI 键 |
CSMQKNXBVDORKW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)C)CP(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
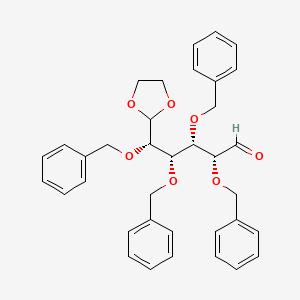
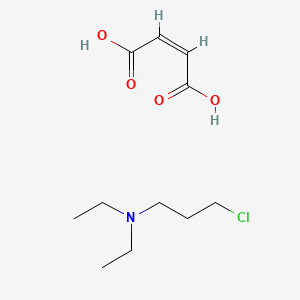

![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
